![molecular formula C11H16ClN3 B1358568 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine CAS No. 937795-92-1](/img/structure/B1358568.png)
2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine
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Overview
Description
“2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The chloromethyl group is attached to the piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as ring cleavage methodology reactions and the Petrenko-Kritschenko piperidone synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions leading to the formation of various substituted piperidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
DNA Binding and Cellular Functions
2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine, as a piperidine derivative, relates to compounds known for their ability to interact with DNA and cellular components. For instance, the synthetic dye Hoechst 33258, a related compound, strongly binds to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Such compounds, including Hoechst derivatives, are used in various applications, including plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Medicinal Chemistry and Drug Design
Piperidine derivatives are integral to medicinal chemistry and drug design due to their structural diversity and biological activity. Derivatives like arylpiperazine are used clinically, mainly for treating depression, psychosis, or anxiety. The metabolic pathways of such derivatives, including N-dealkylation to 1-aryl-piperazines, play a significant role in their pharmacological actions and are areas of active research. These compounds serve as a basis for rational drug design, offering insights into receptor-related effects and metabolic pathways (Caccia, 2007).
Spiropiperidines in Drug Discovery
Spiropiperidines, a category related to 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine, are gaining attention in drug discovery for their novel structural properties. They occupy a unique three-dimensional chemical space, and the last decade has seen significant advancements in methodologies for their synthesis, especially in the context of drug discovery projects (Griggs, Tape, & Clarke, 2018).
Piperazine in Therapeutic Applications
Piperazine, a core structure in this chemical class, is found in a wide range of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, and more. The flexibility of the piperazine nucleus in drug design is noteworthy, and its modification leads to significant pharmacokinetic and pharmacodynamic changes, underlying the importance of such structures in therapeutic research and development (Rathi, Syed, Shin, & Patel, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(chloromethyl)piperidin-1-yl]-6-methylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-9-6-13-7-11(14-9)15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYKEHYUMEUFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640311 |
Source
|
Record name | 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine | |
CAS RN |
937795-92-1 |
Source
|
Record name | 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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